1-(2-bromo-4-methylphenyl)-1H-pyrrole-2,5-dione
CAS No.: 40011-62-9
Cat. No.: VC3824162
Molecular Formula: C11H8BrNO2
Molecular Weight: 266.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40011-62-9 |
---|---|
Molecular Formula | C11H8BrNO2 |
Molecular Weight | 266.09 g/mol |
IUPAC Name | 1-(2-bromo-4-methylphenyl)pyrrole-2,5-dione |
Standard InChI | InChI=1S/C11H8BrNO2/c1-7-2-3-9(8(12)6-7)13-10(14)4-5-11(13)15/h2-6H,1H3 |
Standard InChI Key | DHXYZCLBPGJGGL-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)Br |
Canonical SMILES | CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)Br |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2,5-dione is C₁₁H₈BrNO₂, with a molecular weight of 266.09 g/mol . Its IUPAC name is 1-(2-bromo-4-methylphenyl)pyrrole-2,5-dione, and its structure features a pyrrole-2,5-dione (maleimide) core substituted with a bromine atom at the ortho position and a methyl group at the para position of the phenyl ring (Figure 1) . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 40011-62-9 | |
SMILES | CC1=CC(=C(C=C1)Br)N2C(=O)C=CC2=O | |
InChI Key | RFSNLWFBCFOZHZ-UHFFFAOYSA-N | |
Melting Point | Not explicitly reported; described as off-white to yellow solid |
The bromine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group contributes to lipophilicity, influencing solubility and biological interactions .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via cyclocondensation reactions. One method involves reacting 2-bromo-4-methylaniline with maleic anhydride under acidic conditions. A high-yield route (98%) employs acetic acid in 1,2-dichloroethane at 80°C . Alternative approaches include bromination of preformed pyrrole-2,5-dione derivatives using N-bromosuccinimide (NBS) in dichloromethane.
Industrial Production
Industrial-scale synthesis prioritizes purity and cost-effectiveness. Advanced techniques, such as column chromatography and recrystallization, are employed to isolate the compound . A representative protocol is summarized below:
Parameter | Condition |
---|---|
Starting Materials | 2-bromo-4-methylaniline, maleic anhydride |
Solvent | 1,2-Dichloroethane |
Catalyst | Acetic acid |
Temperature | 80°C |
Reaction Time | 12–24 hours |
Yield | 95–98% |
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water . Its stability under ambient conditions makes it suitable for long-term storage in cool, dry environments . Key spectroscopic data include:
Biological Activities
Antitumor Activity
Brominated pyrrole-diones disrupt cancer cell proliferation by inhibiting tyrosine kinases. For instance, 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione exhibits 65% growth inhibition in HeLa cells. While specific data for this compound are pending, its structural similarity suggests comparable mechanisms .
Applications in Organic Synthesis
The compound serves as a versatile intermediate:
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Cross-coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids to generate biaryl derivatives .
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Heterocycle Formation: Reacts with amines to yield pyrrolidine or indole analogs .
A case study demonstrated its use in synthesizing fluorescent dyes via Pd-catalyzed coupling, achieving 85% yield .
Hazard Statement | Precautionary Measure |
---|---|
H315: Skin irritation | P280: Wear protective gloves |
H319: Eye irritation | P305+P351+P338: Rinse eyes |
H335: Respiratory irritation | P261: Avoid inhalation |
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